[1,1'-Biphenyl]-3,4-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNPCYCBQFHNJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059039 | |
| Record name | [1,1'-Biphenyl]-3,4-diol | |
| Source | EPA DSSTox | |
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Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92-05-7 | |
| Record name | [1,1′-Biphenyl]-3,4-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,4-Biphenyldiol | |
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| Record name | 3,4-Biphenyldiol | |
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| Record name | 3,4-Biphenyldiol | |
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| Record name | [1,1'-Biphenyl]-3,4-diol | |
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| Record name | [1,1'-Biphenyl]-3,4-diol | |
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| Record name | Biphenyl-3,4-diol | |
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| Record name | 3,4-BIPHENYLDIOL | |
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Synthetic Methodologies for 1,1 Biphenyl 3,4 Diol and Its Analogs
Direct Synthetic Routes to [1,1'-Biphenyl]-3,4-diol
Direct synthesis of this compound, where the target molecule is formed in a single key step from simple precursors, often employs the powerful methodologies detailed in the subsequent sections. For instance, the oxidative coupling of catechol (1,2-dihydroxybenzene) could theoretically yield the desired product, although regioselectivity can be a significant challenge, leading to mixtures of isomers. Similarly, cross-coupling reactions using protected catechol derivatives, such as a catecholboronic acid coupling with a protected halocatechol, represent a more controlled and common "direct" strategy. These precursor-based methods are the foundation for accessing the this compound scaffold.
Precursor-Based Coupling Strategies
The construction of the biphenyl (B1667301) backbone is most frequently accomplished by coupling two separate phenyl precursors. These methods offer versatility in introducing a wide array of substituents, making them ideal for generating analogs of this compound.
Oxidative Phenol (B47542) Coupling Reactions
Oxidative coupling provides a direct route to biphenyldiols through the dimerization of phenolic substrates. This method relies on a one-electron oxidant to generate phenoxy radicals, which then couple to form a C-C bond. Reagents such as iron(III) chloride (FeCl₃) and potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) are common, efficient, and cost-effective oxidants for this transformation. jraic.com The reaction is particularly effective for synthesizing symmetrically substituted biphenyldiols. jraic.com
For example, the oxidative coupling of 2,6-disubstituted phenols using iron(III) chloride hexahydrate (FeCl₃·6H₂O) can produce 4,4'-biphenyldiols. jraic.com However, the reaction's success can be limited, as attempts to dimerize certain phenols with potassium ferricyanide may lead to the formation of quinol esters and subsequent rearrangement products rather than the desired biphenyldiol. jraic.com The choice of oxidant and the substitution pattern of the phenol are critical for achieving high yields of the target biphenol. researchgate.net
| Precursor Phenol | Oxidant | Product | Yield | Ref |
| 2,6-Dimethylphenol | FeCl₃·6H₂O | 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diol | 39% | jraic.com |
| 2,3,5-Trimethylphenol | FeCl₃·6H₂O | 2,2',3,3',5,5'-Hexamethyl-[1,1'-biphenyl]-4,4'-diol (B24678) | 26% | jraic.com |
Cross-Coupling Approaches for Biaryl Scaffolds
Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C bonds, and these are cornerstones for constructing unsymmetrical biaryl compounds, including analogs of this compound.
The palladium-catalyzed Suzuki-Miyaura coupling is one of the most efficient and widely used methods for synthesizing symmetrical and unsymmetrical biaryl compounds. gre.ac.ukwikipedia.org The reaction involves the cross-coupling of an organoboron species (typically a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. wikipedia.orgrsc.org Its advantages include mild reaction conditions, tolerance of a wide variety of functional groups, and the use of boronic acids, which are generally less toxic and more environmentally benign than other organometallic reagents. wikipedia.org
The mechanism proceeds through a catalytic cycle involving three key steps:
Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide to form an organopalladium(II) complex. rsc.orgnih.gov
Transmetalation : The organic group from the organoboron species is transferred to the palladium(II) complex. wikipedia.orgnih.gov
Reductive Elimination : The two organic groups on the palladium complex couple, forming the biaryl product and regenerating the palladium(0) catalyst. rsc.org
This method is highly versatile for creating substituted biphenyls, including those with hydroxyl groups, which are typically protected during the synthesis and deprotected in a final step. gre.ac.ukscielo.br
| Aryl Halide | Arylboronic Acid/Ester | Catalyst / Ligand | Base | Product | Yield | Ref |
| 2-Iodo-4-nitrofluorobenzene | (2-Bromophenyl)boronic acid | Pd(PPh₃)₄ | Dioxane | 2'-Bromo-2-fluoro-5-nitro-1,1'-biphenyl | 81% | rsc.org |
| Tetrafluoroiodobenzene | Trifluoroboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Fluorinated biphenyl | 99% | rsc.org |
| (2-Bromophenyl)diphenylarsine | Various aryl boronic acids | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Biarylarsine ligands | 80-99% | rsc.org |
The Ullmann reaction, first reported in 1901, is a classic method for synthesizing symmetrical biaryl compounds by coupling two molecules of an aryl halide, typically in the presence of copper metal at high temperatures. wikipedia.orgbyjus.com The traditional version of the reaction often requires harsh conditions and stoichiometric amounts of copper, and it has a reputation for inconsistent yields. wikipedia.org It is most effective for aryl halides that are activated by electron-withdrawing groups. wikipedia.org
The mechanism is thought to involve the formation of an organocopper compound, which then undergoes further reaction to form the biaryl. wikipedia.orgbyjus.com Despite its limitations, the Ullmann condensation remains a valuable tool, especially for the formation of certain structures like diaryl ethers and specific biphenyls. scispace.com Modern modifications using palladium or nickel catalysts have broadened the substrate scope and allowed for milder reaction conditions. wikipedia.org
A typical example is the conversion of ortho-chloronitrobenzene into 2,2'-dinitrobiphenyl (B165474) using a copper-bronze alloy. wikipedia.orgbyjus.com The reaction can also be used to form the biphenylene (B1199973) core from 2,2'-diiodobiphenyl. byjus.com
| Reactant | Catalyst / Conditions | Product | Ref |
| ortho-Chloronitrobenzene | Copper-bronze alloy, ~227°C | 2,2'-Dinitrobiphenyl | wikipedia.org, byjus.com |
| Iodobenzene | Cu₂O-Graphene, KOCH₃, 160°C | Biphenyl | nih.gov |
| 2,2'-Diiodobiphenyl | Copper | Biphenylene | byjus.com |
The Wurtz-Fittig reaction is a modification of the Wurtz reaction used to synthesize substituted aromatic compounds by reacting an aryl halide with an alkyl halide and sodium metal in a dry ether solvent. vedantu.comgeeksforgeeks.org The reaction can also be adapted to couple two aryl halides (a Fittig reaction) to form symmetrical biaryls like biphenyl. vedantu.comiitk.ac.in
The reaction likely proceeds through a radical mechanism, where the aryl halide is reduced by sodium to form an aryl radical, which can then dimerize. geeksforgeeks.orgiitk.ac.in A significant drawback of the Wurtz-Fittig reaction is the formation of side products. vedantu.com When coupling an aryl halide and an alkyl halide, homo-coupling of the alkyl halide (Wurtz reaction) and the aryl halide (Fittig reaction) occurs, leading to a mixture of products that can be difficult to separate. vedantu.com Consequently, its application in modern synthesis is limited, though it remains a historically important C-C bond-forming reaction.
| Reactant 1 | Reactant 2 | Reagent / Solvent | Desired Product | Common Byproducts | Ref |
| Aryl Halide (Ar-X) | Alkyl Halide (R-X) | Sodium (Na) / Dry Ether | Alkyl-substituted arene (Ar-R) | Ar-Ar, R-R | vedantu.com, geeksforgeeks.org |
| Aryl Halide (Ar-X) | Aryl Halide (Ar-X) | Sodium (Na) / Dry Ether | Biaryl (Ar-Ar) | - | vedantu.com |
Other Metal-Catalyzed Coupling Methodologies
Beyond the more conventional palladium-catalyzed cross-coupling reactions like Suzuki and Negishi, other metal-catalyzed methods provide alternative pathways to biphenyl diols. These methodologies often utilize different metals or reaction mechanisms, such as oxidative coupling or Hiyama coupling.
Oxidative Coupling of Phenols: A notable method for the synthesis of substituted biphenyldiols is the oxidative coupling of phenols. This approach involves the dimerization of phenolic substrates using an oxidizing agent. For instance, methods have been developed for synthesizing substituted 2,2'- and 4,4'-biphenyldiols using potassium ferricyanide or iron(III) chloride hexahydrate as the oxidant. researchgate.netjraic.com The reaction with iron(III) chloride hexahydrate has been successfully applied to synthesize 4,4'-biphenyldiols from 2,6-disubstituted phenols. jraic.com The process involves the oxidation of the phenol to a phenoxy radical, which then dimerizes to form the C-C bond of the biphenyl scaffold.
The synthesis of 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4,4'-diol and 2,2',3,3',5,5'-hexamethyl-[1,1'-biphenyl]-4,4'-diol has been achieved using iron(III) chloride hexahydrate as the oxidizing agent. jraic.com The corresponding diphenoquinones are obtained as byproducts. jraic.com
Table 1: Synthesis of Substituted 4,4'-Biphenyldiols via Oxidative Coupling jraic.com
| Starting Phenol | Product | Yield |
|---|---|---|
| 2,6-Dimethylphenol | 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diol | 39% |
Hiyama Cross-Coupling: The Hiyama cross-coupling reaction is another valuable tool, involving the coupling of organosilanes with organic halides catalyzed by a transition metal, typically palladium. mdpi.comresearchgate.net This reaction is advantageous due to the low toxicity, stability, and low cost of organosilicon reagents. mdpi.com The mechanism generally involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organosilane (often activated by a fluoride (B91410) source), and finally reductive elimination to yield the biaryl product. mdpi.comrsc.org For example, the reaction of phenyl trimethoxysilane (B1233946) with an aryl halide in the presence of a palladium catalyst and a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) can produce biphenyl derivatives. mdpi.com
Grignard Reagent Mediated Syntheses of Biphenyldiols
Grignard reagents (organomagnesium halides) are powerful nucleophiles widely used in the formation of carbon-carbon bonds. mnstate.eduorganic-chemistry.orglibretexts.org Their application in the synthesis of biphenyldiols can be approached in several ways.
One common strategy involves the reaction of a Grignard reagent with a suitably functionalized precursor, such as a diketone or a diester, to generate the diol functionality. For example, a (S)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarboxylic acid methyl ester can be treated with an excess of methylmagnesium bromide (MeMgBr) to yield the corresponding tertiary diol, (S)-2,2'-(1-hydroxy-1-methylethyl)-6,6'-dimethoxy-[1,1'-biphenyl], after hydrolysis. researchgate.net
Another approach is the direct coupling of a Grignard reagent with an aryl halide, a reaction known as Kumada coupling. While often catalyzed by nickel or palladium, this reaction can sometimes proceed via other mechanisms. quora.comacs.org For instance, the coupling of phenylmagnesium bromide with bromobenzene (B47551) can lead to the formation of biphenyl. libretexts.orgquora.com This type of reaction, when applied to appropriately substituted aryl halides and Grignard reagents bearing protected hydroxyl groups, can serve as a key step in the synthesis of biphenyldiols. The mechanism can be complex, potentially involving radical pathways (Sʀɴ1) or the formation of a benzyne (B1209423) intermediate, depending on the reaction conditions. quora.com
Enantioselective Synthesis of Chiral this compound Analogs
The synthesis of enantiomerically pure or enriched chiral biphenyldiols is of significant interest, as these compounds are valuable as chiral ligands and catalysts in asymmetric synthesis. chemrxiv.orgresearchgate.net Atropisomerism, a type of axial chirality arising from hindered rotation around the C-C single bond connecting the two aryl rings, is a key feature of many of these molecules. rsc.org Methodologies to achieve enantioselectivity include the use of chiral auxiliaries, chiral templates, and asymmetric catalysis. nih.govrsc.org
One strategy involves the desymmetrization of a prochiral biphenyl derivative using a chiral reagent. For example, the sequential etherification of 2,2',6,6'-tetrahydroxybiphenyl with a chiral diol like 1,4-di-O-benzyl-L-threitol under Mitsunobu conditions can produce a desymmetrized biphenyldiol with high axial chirality. nih.gov This chiral intermediate can then be further functionalized, and the chiral auxiliary removed to yield enantiomerically enriched biphenyldiol analogs. nih.gov
Asymmetric catalysis is another powerful approach. Axially chiral biphenyldiols themselves can act as ligands or catalysts in enantioselective reactions. For instance, chiral [1,1'-biphenyl]-2,2'-diol ligands have been used to catalyze the enantioselective addition of diethylzinc (B1219324) to aldehydes, producing chiral secondary alcohols with high enantiomeric excess (ee). chemrxiv.org The steric and electronic properties of substituents at the 3, 3', 5, 5', 6, and 6' positions of the biphenyl core can be adjusted to optimize the ligand's performance in a specific catalytic transformation. chemrxiv.orgresearchgate.net
Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by Chiral Biphenyldiols chemrxiv.org
| Catalyst/Ligand | Yield | ee (%) |
|---|---|---|
| (S)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diol | 97% | 46% |
| (S)-6,6'-Diethyl-[1,1'-biphenyl]-2,2'-diol | 99% | 61% |
| (S)-6,6'-Diisopropyl-[1,1'-biphenyl]-2,2'-diol | 99% | 71% |
Scalable Synthesis and Process Optimization for Biphenyl Diols
The transition from laboratory-scale synthesis to large-scale industrial production requires significant process optimization to ensure efficiency, cost-effectiveness, safety, and sustainability. pharmafeatures.comshd-pub.org.rs For biphenyl diols, this involves developing scalable routes that minimize complex purification steps, use readily available and inexpensive starting materials, and operate under practical reaction conditions. rsc.orgpnas.org
A key aspect of scalable synthesis is the use of robust and efficient reactions that provide high yields of crystalline products, which can be purified by recrystallization rather than chromatography. pnas.orgnih.gov For example, in the synthesis of a chiral diol building block, an asymmetric dihydroxylation reaction was optimized for large-scale production by adjusting catalyst loading and buffering the reaction mixture to shorten the reaction time. nih.gov The resulting diol could be obtained in high yield and excellent enantiomeric purity (>95% ee) after a single recrystallization. nih.gov
Furthermore, patent literature often describes process improvements for industrial production. A patented method for producing 4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid from 4,4'-biphenol highlights the importance of solvent choice to prevent product solidification in large-scale reactors, thereby improving yield and simplifying the purification process. google.com
Chemical Reactivity and Mechanistic Investigations of 1,1 Biphenyl 3,4 Diol
Oxidation Reactions and Derived Products
The oxidation of [1,1'-Biphenyl]-3,4-diol is a key aspect of its reactivity, particularly in metabolic and environmental contexts. The catechol-like structure of the 3,4-dihydroxylated ring makes it susceptible to oxidation, often leading to the formation of reactive quinone species.
Research has shown that the enzymatic oxidation of this compound can be catalyzed by various enzymes, including dioxygenases found in microorganisms. For instance, biphenyl-2,3-dioxygenase can hydroxylate biphenyl (B1667301) to produce biphenyl-2,3-diol, and further enzymatic processes can lead to other hydroxylated congeners. While not a direct oxidation of the diol itself, this highlights the biological pathways leading to such structures.
The primary oxidation products of this compound are typically ortho-quinones. These reactions can be initiated by chemical oxidants or enzymatic systems. For example, studies on the metabolism of polychlorinated biphenyls (PCBs) indicate that hydroxylated metabolites, including diols, can be oxidized to quinones. These quinones are electrophilic and can react with biological nucleophiles.
Table 1: Products of this compound Oxidation
| Reactant | Oxidizing Agent/System | Major Product(s) |
|---|---|---|
| This compound | Chemical Oxidants (e.g., NaIO₄) | Biphenyl-3,4-quinone |
Reduction Reactions and Pathways of Hydroxyl Groups
The reduction of the hydroxyl groups of this compound is a less commonly explored reaction pathway compared to its oxidation. The direct reduction of phenolic hydroxyl groups is a challenging chemical transformation that typically requires harsh conditions or specific catalytic systems.
Pathways for the dehydroxylation of phenols often involve conversion of the hydroxyl group into a better leaving group, followed by hydrogenolysis. For instance, the hydroxyl groups could be converted to tosylates or other sulfonate esters, which can then be reduced with reagents like catalytic hydrogenation over a palladium catalyst or with hydride reagents. However, specific studies detailing these reduction pathways for this compound are not extensively documented in the literature.
Electrophilic Aromatic Substitution Reactions
The hydroxyl groups of this compound are strong activating groups, directing electrophilic aromatic substitution to the ortho and para positions of the substituted ring. The unsubstituted phenyl ring is also available for substitution, though it is less activated.
Friedel-Crafts reactions on this compound would be expected to occur on the electron-rich, hydroxylated ring. However, the presence of the Lewis acidic catalysts required for these reactions (e.g., AlCl₃) can lead to complications, such as complexation with the hydroxyl groups, which deactivates the ring. To circumvent this, a protective group strategy for the hydroxyl functions is often employed.
Table 2: Predicted Regioselectivity of Friedel-Crafts Reactions on Protected this compound
| Reaction | Electrophile | Predicted Position of Substitution |
|---|---|---|
| Friedel-Crafts Alkylation | R-X / Lewis Acid | Positions 2, 5, and 6 of the di-substituted ring |
Halogenation and nitration of this compound are expected to proceed readily due to the activating nature of the hydroxyl groups. These reactions would likely occur on the hydroxylated ring at the available ortho and para positions.
For halogenation, reagents like bromine water or N-bromosuccinimide could be used, potentially without a catalyst. Nitration, using dilute nitric acid or other mild nitrating agents, would also be directed by the hydroxyl groups. The precise regioselectivity would depend on steric hindrance and the specific reaction conditions.
Friedel-Crafts Alkylation and Acylation on Biphenyl Systems
Nucleophilic Aromatic Substitution on Substituted Biphenyls
Nucleophilic aromatic substitution (SNAAr) on this compound itself is unlikely, as the system is electron-rich and lacks the necessary electron-withdrawing groups to activate the ring for nucleophilic attack. However, if the biphenyl system were appropriately substituted with strong electron-withdrawing groups (e.g., nitro groups) ortho or para to a leaving group (e.g., a halogen), SNAAr could become feasible. There is limited specific research on such reactions starting from this compound.
Complexation and Coordination Chemistry Studies
The catechol-like arrangement of the hydroxyl groups in this compound makes it an excellent ligand for a variety of metal ions. The two adjacent hydroxyl groups can deprotonate to form a bidentate chelating ligand that binds to metal centers.
Studies have demonstrated the ability of catechol-containing ligands to form stable complexes with a wide range of metals, including iron, copper, and titanium. While specific studies on the coordination chemistry of this compound are not abundant, its behavior can be inferred from the well-established chemistry of other biphenyl diols and catechols. These complexes have potential applications in catalysis, materials science, and as models for biological systems.
Table 3: Potential Metal Complexes with this compound
| Metal Ion | Potential Coordination Mode | Potential Complex Stoichiometry (Ligand:Metal) |
|---|---|---|
| Fe(III) | Bidentate | 1:1, 2:1, 3:1 |
| Cu(II) | Bidentate | 1:1, 2:1 |
Advanced Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations provide a microscopic view of the molecular world, offering insights that are often inaccessible through experimental means alone. For [1,1'-Biphenyl]-3,4-diol, these methods have been employed to understand its fundamental characteristics.
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Studies on biphenyl (B1667301) derivatives, including those with hydroxyl groups, have utilized DFT to understand their electronic properties. For instance, DFT calculations have been performed on related biphenyl systems to explore their electronic characteristics. banglajol.inforsc.org In a study of a tris-(4´-(amino)(1,1´-biphenyl)-3,4-diol) Fe(III) complex, DFT at the 6-311G(d,p) level was used to investigate the molecular properties of the complex, highlighting the electronic interplay between the metal ion and the diol-containing ligand. banglajol.info Such studies provide a foundational understanding of the electron density distribution and how it influences the molecule's behavior.
Molecular Orbital Analysis (HOMO-LUMO Gaps)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. schrodinger.comlibretexts.org The energy difference between these frontier orbitals, the HOMO-LUMO gap, is an indicator of molecular stability. frontiersin.org A larger gap suggests lower reactivity. banglajol.info
In a DFT study of a tris-(4´-(amino)(1,1´-biphenyl)-3,4-diol) Fe(III) complex, the calculated HOMO-LUMO gap was 2.45 eV. banglajol.info This value is considered relatively high, suggesting a weaker complex between the Fe(III) ion and the ligand. banglajol.info The analysis of frontier molecular orbitals in this complex revealed that the HOMO is primarily localized on the pyrocatecholate ligands, with significant metal-ligand delocalization. banglajol.info For biphenyls in general, the HOMO-LUMO gap is a key parameter; for instance, in polychlorinated biphenyls (PCBs), a smaller gap has been associated with greater toxic potency. frontiersin.org Theoretical investigations on various functionalized biphenyls have consistently used HOMO-LUMO analysis to predict reactivity and electronic properties. researchgate.net
Conformational Analysis and Rotational Barriers
The two phenyl rings in biphenyl are not fixed and can rotate relative to each other around the central single bond. This rotation is subject to steric hindrance from substituents, particularly those in the ortho positions. quimicaorganica.org The presence of bulky groups can create a significant energy barrier to rotation, influencing the molecule's stable conformation. quimicaorganica.orgrsc.org
While specific data for the rotational barrier of this compound was not found, studies on related dihydroxybiphenyls provide valuable context. For the cation radical of 4,4'-dihydroxybiphenyl, an INDO-calculated barrier to rotation about the C-O bond was found to be 7.6 kcal/mol. acs.org The 1-1' rotational barrier in biphenyl radical ions is generally much larger than in their neutral counterparts. acs.org Computational methods like DFT have been successfully used to match experimental rotational barriers in various substituted biphenyls. rsc.org The conformation of biphenyls is a balance between the stabilizing effect of planar conjugation and the destabilizing steric repulsion of substituents. quimicaorganica.org
Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption)
Computational methods can predict spectroscopic properties, such as UV-Vis absorption spectra. Time-dependent DFT (TD-DFT) is a common approach for calculating electronic excitation energies, which correspond to absorption wavelengths. schrodinger.com The HOMO-LUMO gap is directly related to the lowest energy electronic excitation. schrodinger.com
For a tris-(4´-(amino)(1,1´-biphenyl)-3,4-diol)-Fe(III) complex, DFT calculations were used to analyze its spectroscopic properties, including IR spectra. banglajol.info The study noted that strong IR intensities were due to significant charge polarization. banglajol.info While a specific predicted UV-Vis spectrum for the isolated this compound molecule was not available in the searched literature, the principles of TD-DFT and its application to similar organic dyes are well-established. nih.gov These calculations can help rationalize the relationship between molecular structure and absorption maxima. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. While specific MD simulation studies focused solely on this compound were not prominently found, the techniques are widely applied to biphenyl derivatives. For example, MD simulations could be used to explore the flexibility of the biphenyl linkage and the dynamics of the hydroxyl groups, which can form hydrogen bonds and influence the molecule's interactions and aggregation behavior. These simulations provide a dynamic picture that complements the static information from quantum chemical calculations.
Quantitative Structure-Activity Relationship (QSAR) Derivations (Non-Clinical)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a physical property. wikipedia.org These models are used to predict the activity of new compounds and to understand the structural features that are important for a given effect. wikipedia.orgnih.gov
Several QSAR studies have been conducted on biphenyl derivatives for various non-clinical endpoints. nih.govtandfonline.commedcraveonline.com For instance, 3D-QSAR pharmacophore modeling has been applied to biphenyl derivatives as aromatase inhibitors, yielding models with high correlation coefficients (R² = 0.977) and predictive power (Q² = 0.946). nih.govbenthamdirect.com These models identified key pharmacophoric features, such as hydrogen bond acceptors and aromatic rings, that are crucial for activity. nih.govbenthamdirect.com Other QSAR studies on biphenyls have explored their activity as cytochrome P450 inhibitors and their analgesic properties. tandfonline.commedcraveonline.com In the context of phenolic antioxidants, QSAR models have been developed that use parameters like the energy of the HOMO and the number of hydroxyl groups to predict antioxidant activity. nih.gov Although a specific QSAR model derived for this compound was not found, the existing research on related biphenyls and phenols demonstrates the applicability of QSAR for predicting its properties based on its structural descriptors.
Table of Calculated Properties for Biphenyl Derivatives
| Compound/System | Property | Value | Method | Reference |
| Tris-(4´-(amino)(1,1´-biphenyl)-3,4-diol) Fe(III) complex | HOMO-LUMO Gap | 2.45 eV | DFT/6-311G(d,p) | banglajol.info |
| 4,4'-dihydroxybiphenyl cation radical | C-O Rotational Barrier | 7.6 kcal/mol | INDO | acs.org |
| Biphenyl derivatives (Aromatase Inhibitors) | QSAR Model R² | 0.977 | 3D-QSAR | nih.govbenthamdirect.com |
| Biphenyl derivatives (Aromatase Inhibitors) | QSAR Model Q² | 0.946 | 3D-QSAR | nih.govbenthamdirect.com |
Computational Design and Virtual Screening of this compound Analogs
Advanced theoretical and computational investigations play a pivotal role in modern drug discovery, enabling the rational design and rapid screening of novel therapeutic agents. For the this compound scaffold and its analogs, computational techniques are instrumental in exploring vast chemical spaces, predicting biological activity, and refining molecular structures to optimize interactions with specific biological targets. These in silico methods, including molecular docking, quantitative structure-activity relationship (QSAR) analysis, and virtual screening, accelerate the identification of promising lead compounds while minimizing the time and cost associated with exhaustive experimental synthesis and testing.
The core of these investigations lies in leveraging the three-dimensional structures of target proteins and the physicochemical properties of biphenyl analogs to predict binding affinities and functional outcomes. Structure-based virtual screening (SBVS), for example, involves docking large libraries of compounds into the active site of a target receptor to identify molecules with favorable binding orientations and energies. jrespharm.com This process is often followed by more rigorous computational analyses, such as molecular dynamics simulations, to assess the stability of the predicted protein-ligand complexes over time. nih.gov
Furthermore, QSAR studies establish mathematical relationships between the structural features of a series of compounds and their biological activities. escholarship.orgmedcraveonline.com By analyzing how variations in properties like lipophilicity, electronic effects, and steric factors influence potency, researchers can develop predictive models that guide the design of new analogs with enhanced efficacy. escholarship.orgscispace.com These computational approaches have been successfully applied to various biphenyl analogs, targeting a range of proteins from hormone receptors to bacterial enzymes.
Detailed Research Findings
Computational studies on biphenyl analogs have yielded significant insights into their structure-activity relationships and therapeutic potential.
Designing Estrogen Receptor Alpha (ERα) Ligands: A notable application of computational design involves analogs of [1,1'-biphenyl]-4,4'-diol. Researchers have utilized structure-based virtual screening (SBVS) protocols to develop potential ligands for the estrogen receptor alpha (ERα). atlantis-press.comatlantis-press.com Starting with 3,3'-diallyl-[1,1'-biphenyl]-4,4'-diol, an experimentally confirmed fragment for ERα, new analogs were designed in silico. atlantis-press.com The design process was guided by comparing the docked poses of the parent fragment with known reference ligands within the ERα binding pocket. atlantis-press.comatlantis-press.com The efficacy of the newly designed compounds was evaluated using docking scores, such as the ChemPLP score, with the goal of achieving scores comparable to or better than the reference compounds. atlantis-press.com This computer-aided approach led to the identification of promising new analogs for further development as potent ERα ligands. atlantis-press.com
| Compound | Chemical Name | Role in Computational Study | Key Finding |
|---|---|---|---|
| Compound 1 | 3,3'-diallyl-[1,1'-biphenyl]-4,4'-diol | Parent Fragment | Identified as a potential fragment for ERα to be developed further. atlantis-press.com |
| ZINC01914469 | (Not provided in source) | Reference Ligand | Used as a benchmark for comparing docking scores of newly designed analogs. atlantis-press.comatlantis-press.com |
| Compound 5 | (Structure designed based on Compound 1) | Designed Analog | Identified as a potential potent ERα ligand with docking scores statistically similar to the reference ligand. atlantis-press.com |
Quantitative Structure-Activity Relationship (QSAR) in FAAH Inhibitors: QSAR analysis has been effectively used to guide the design of inhibitors for fatty acid amide hydrolase (FAAH), a key therapeutic target. escholarship.orgscispace.com Starting with the lead compound cyclohexylcarbamic acid biphenyl-3-yl ester (URB524), a systematic exploration was undertaken by introducing various substituents at the meta and para positions of the distal phenyl ring. escholarship.org A QSAR analysis of this extended series of derivatives revealed a negative correlation between inhibitory potency and lipophilicity. escholarship.orgscispace.com The study suggested that smaller, polar substituents at the meta position could engage in favorable polar interactions within the enzyme's binding pocket. escholarship.orgscispace.com This computational insight directly led to the design of URB597, a meta-carbamoyl derivative, which exhibited a significantly improved inhibitory potency. escholarship.org
| Compound | Key Structural Feature | Inhibitory Potency (IC₅₀) | Reference |
|---|---|---|---|
| URB524 | Unsubstituted distal phenyl ring | 63 nM | escholarship.orgscispace.com |
| URB597 (4i) | m-carbamoyl substituent on distal ring | 4.6 nM | escholarship.orgscispace.com |
Virtual Screening for Antibacterial Agents: In the search for new antibiotics against resistant pathogens, computational methods inform structure-activity relationship (SAR) studies. A series of biphenyl derivatives were designed and synthesized, and their antibacterial activities were evaluated. nih.gov The SAR study indicated that for antibacterial activity, having a strong electron-withdrawing group on one phenyl ring and hydroxyl groups on the other ring of the biphenyl scaffold was beneficial. nih.gov This principle was demonstrated by analogs such as 4'-fluoro-[1,1'-biphenyl]-3,4,5-triol and 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol, which showed notable inhibitory activity against the Gram-negative bacterium carbapenem-resistant Acinetobacter baumannii. nih.gov
| Compound Name | Observed Activity | Reference |
|---|---|---|
| 4'-fluoro-[1,1'-biphenyl]-3,4,5-triol (6g) | Inhibitory activity comparable to ciprofloxacin (B1669076) against carbapenem-resistant A. baumannii. | nih.gov |
| 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) | Inhibitory activity comparable to ciprofloxacin against carbapenem-resistant A. baumannii; potent against MRSA. | nih.gov |
| 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol (6e) | Inhibitory activity comparable to ciprofloxacin against carbapenem-resistant A. baumannii. | nih.gov |
Docking and Simulation of a [1,1'-Biphenyl]-2,4'-diol Analog: Computational screening of natural compounds identified Honokiol (3',5-Di(prop-2-en-1-yl)-[1,1'-biphenyl]-2,4'-diol) as a potential inhibitor against two prospective molecular targets in the Burkholderia cepacia complex (BCC): mnmC and ppnP. nih.gov Molecular docking studies predicted that Honokiol exhibited effective binding to both targets. nih.gov Subsequent molecular dynamics (MD) simulations were performed to validate the stability of these docked complexes, confirming that the ligand-protein interactions were stable throughout the simulation. nih.gov This study highlights a complete computational workflow from target identification and virtual screening to binding prediction and stability validation. nih.gov
| Compound | Target Protein | Predicted Binding Energy | Reference |
|---|---|---|---|
| Honokiol (3',5-Di(prop-2-en-1-yl)-[1,1'-biphenyl]-2,4'-diol) | mnmC | -7.3 kcal/mol | nih.gov |
| ppnP | -6.6 kcal/mol | nih.gov |
Biochemical Transformations and Biological Interactions Non Clinical Perspectives
Enzymatic Biotransformation and Metabolism Studies
The enzymatic processing of [1,1'-Biphenyl]-3,4-diol is a critical area of research, particularly in the context of environmental bioremediation.
Role of Extradiol Dioxygenases in Biphenyl (B1667301) Degradation Pathways
Extradiol dioxygenases are pivotal enzymes in the aerobic catabolism of aromatic compounds, including biphenyl. oup.comoup.com These enzymes catalyze the meta-cleavage of catechol-like molecules, a crucial ring-opening step in the degradation pathway. oup.comoup.com In the case of biphenyl degradation, 2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC) is a well-characterized extradiol dioxygenase that acts on a related isomer, 2,3-dihydroxybiphenyl. oup.comoup.comwikipedia.org While direct studies on this compound are less common, the principles of extradiol dioxygenase activity are transferable. These enzymes utilize a non-heme Fe(II) ion in their active site to catalyze the cleavage of the dihydroxylated aromatic ring. asm.orgtandfonline.com
The degradation of biphenyl typically proceeds through a series of enzymatic reactions known as the upper pathway, involving biphenyl 2,3-dioxygenase (BphA), dihydrodiol dehydrogenase (BphB), 2,3-dihydroxybiphenyl dioxygenase (BphC), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (BphD), ultimately yielding benzoate (B1203000) and 2-hydroxy-penta-2,4-dienoate. oup.com
Research has focused on understanding and even engineering extradiol dioxygenases for improved degradation of PCB metabolites. For instance, the extradiol dioxygenase DoxG, which has a weak ability to cleave 3,4-dihydroxybiphenyls (3,4-DHB), was subjected to directed evolution. nih.gov This resulted in a variant, DoxGSMA2, with a 770-fold higher specificity constant for 3,4-DHB compared to the wild-type enzyme. nih.gov This enhancement was attributed to substitutions in the substrate-binding pocket, which likely altered the interactions with the distal ring of the biphenyl substrate. nih.gov
Studies on different isozymes of 2,3-dihydroxybiphenyl 1,2-dioxygenase from various bacterial strains have revealed differing specificities for chlorinated and unchlorinated dihydroxybiphenyls. asm.orgnih.gov For example, isozymes from Rhodococcus globerulus P6 showed higher specificities for some chlorinated DHBs compared to the unsubstituted molecule, a contrast to the enzyme from Burkholderia sp. strain LB400. asm.orgnih.gov These findings highlight the diversity of extradiol dioxygenases and their potential for bioremediation of a range of biphenyl derivatives.
Biocatalytic Applications for Synthesis and Resolution
Enzymes are increasingly utilized as biocatalysts in organic synthesis due to their high selectivity and mild reaction conditions. acs.org While specific biocatalytic applications for the direct synthesis or resolution of this compound are not extensively documented in the provided results, the broader field of biocatalysis offers relevant strategies. For instance, enzymatic hydroxylation is a powerful tool for introducing hydroxyl groups onto aromatic rings. acs.org Enzymes like monooxygenases and peroxygenases are capable of hydroxylating sp3-carbons and could potentially be engineered for the specific hydroxylation of a biphenyl backbone. acs.org
Furthermore, biocatalytic methods are well-established for the asymmetric synthesis of atropisomeric biaryl compounds, which are structurally related to this compound. acs.org Techniques such as kinetic resolution and desymmetrization using enzymes like lipases, esterases, and oxidoreductases can yield enantiomerically enriched biaryls. acs.org These approaches could theoretically be adapted for the synthesis of chiral derivatives of this compound. The development of one-pot biocatalytic cascades, where multiple enzymatic steps are combined, further demonstrates the potential for efficient synthesis of complex molecules from simple precursors. acs.org
Investigation of Enzyme-Substrate Interactions
The interaction between an enzyme and its substrate is fundamental to its catalytic activity and specificity. anilmishra.name For extradiol dioxygenases acting on biphenyl derivatives, the substrate binds in a region of the enzyme known as the active site. anilmishra.name The "induced-fit" model suggests that the initial binding of the substrate induces conformational changes in the enzyme, leading to a snug fit and optimal positioning of catalytic residues. anilmishra.name
In the case of BphC from Dyella ginsengisoli LA-4, the specificity for bicyclic substrates like 2,3-dihydroxybiphenyl was found to be higher than for monocyclic substrates. oup.com This was attributed to the volume in the active site occupied by the second ring of the biphenyl molecule. oup.com Computational modeling of enzyme-substrate complexes has been used to predict and explain the substrate specificity of these enzymes. oup.com For instance, the residues Ile-174, Phe-201, and Ile-279 were identified as key determinants of the specificity of BphC_LA-4. oup.com
Structural data from crystallographic studies of extradiol dioxygenases reveal that the substrate-binding pocket can be modified to alter catalytic activity. nih.gov In the engineered DoxGSMA2 enzyme, the introduction of bulkier and smaller residues on opposite walls of the binding pocket was proposed to reshape it, thereby enhancing the interaction with 3,4-dihydroxybiphenyl. nih.gov These studies underscore the importance of specific amino acid residues in mediating the precise interactions necessary for efficient catalysis.
Molecular Interaction Profiling
The biological activity and behavior of this compound are also governed by its non-covalent interactions with other molecules, particularly biomolecules.
Hydrogen Bonding Interactions with Biomolecules
The two hydroxyl groups on the this compound molecule are capable of acting as both hydrogen bond donors and acceptors. Hydrogen bonds are crucial in determining the structure and function of biomolecules like proteins and DNA. quora.com The interaction of phenolic hydroxyl groups with surrounding molecules can be investigated using techniques like NMR spectroscopy. rsc.org
The formation of hydrogen bonds between a small molecule like this compound and a biomolecule can influence the latter's conformation and activity. researchgate.net For example, hydrogen bonding plays a significant role in the self-assembly of biomolecules and can stabilize them against environmental stressors like UV light. researchgate.netaps.org In the context of enzyme-substrate interactions, hydrogen bonds are critical for the initial binding and proper orientation of the substrate within the active site. anilmishra.name While specific studies detailing the hydrogen bonding profile of this compound with particular biomolecules were not found, the principles of hydrogen bonding involving phenolic compounds are well-established and would apply to this molecule. rsc.org
π-π Stacking Interactions with Aromatic Residues
The two aromatic rings of the biphenyl structure provide a platform for π-π stacking interactions. These interactions occur between aromatic rings and are important in various biological contexts, including the stabilization of protein and nucleic acid structures. canada.ca The interaction of this compound with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) in proteins can contribute significantly to binding affinity. canada.ca
Receptor Binding Mechanisms (Non-Clinical)
The binding of a molecule to a receptor is dictated by its structural and chemical properties, which allow for specific interactions with the receptor's binding site. For this compound, the presence of the catechol moiety (the 1,2-dihydroxybenzene structure on one of the phenyl rings) is a key feature governing its potential interactions. This diol group can participate in significant hydrogen bonding with amino acid residues within the active sites of enzymes and receptors.
Research on structurally related compounds provides insight into these potential mechanisms. For instance, studies on inhibitors for enzymes like carbapenemases have shown that catechol moieties can form crucial hydrogen bonding interactions. Docking studies of certain inhibitors revealed that the phenolic groups of a catechol moiety can establish hydrogen bonds with amino acid residues, such as lysine, located in pockets near the enzyme's active site. uit.no This type of interaction is fundamental for the stable binding and potential inhibition of the enzyme. uit.no While direct studies on this compound are specific, the principle suggests that its 3,4-diol group can act as a hydrogen bond donor, enabling it to anchor within the binding sites of various proteins, thereby influencing their biological activity.
Modulation of Biological Pathways (Non-Clinical)
Biphenyl compounds and their metabolites have been shown to modulate various biological pathways. The introduction of hydroxyl groups, as in this compound, can significantly alter the biological activity of the parent biphenyl molecule, leading to interactions with cellular signaling and metabolic cascades.
Studies on the metabolic products of polychlorinated biphenyls (PCBs) have demonstrated that hydroxylated metabolites, including diol derivatives, can impact endogenous metabolic pathways. For example, exposure of HepG2 cells (a human liver cell line) to 4-chlorobiphenyl (B17849) (PCB3) resulted in alterations to several metabolic pathways, including amino acid metabolism (specifically tryptophan metabolism), vitamin A (retinol) metabolism, and bile acid biosynthesis. acs.org These changes were linked to the presence of PCB3 metabolites, highlighting the potential for dihydroxy biphenyls to exert broad effects on cellular metabolism. acs.org
Furthermore, biphenyl compounds can influence enzymatic pathways involved in lipid signaling. Exposure to PCB 126 in rats led to a dose-dependent decrease in the ratio of epoxide to diol metabolites of polyunsaturated fatty acids. oup.com This effect was associated with increased activity of cytochrome P450 (CYP1A) and soluble epoxide hydrolase (sEH), key enzymes in this pathway. oup.com This indicates that biphenyl structures can modulate the P450/sEH pathway, thereby altering the balance of bioactive lipid mediators. oup.com
Metabolite Profiling in Biological Systems (Non-Clinical)
Metabolite profiling is the comprehensive analysis of small molecules in a biological system, providing a functional readout of the cellular state. numberanalytics.com In non-clinical studies, this compound has been identified as a metabolite of certain lower-chlorinated biphenyls (LC-PCBs).
The metabolism of these compounds typically occurs in the liver, mediated by cytochrome P450 (P450) enzymes. acs.org Research using human-relevant cell lines like HepG2 has elucidated the metabolic pathway. For instance, 3-Chlorobiphenyl (PCB 2) can undergo metabolism that results in the formation of biphenyl-3,4-diol. acs.org Similarly, studies with 4-Chlorobiphenyl (PCB3) propose a metabolic pathway where the compound is first oxidized by P450 enzymes to form monohydroxylated intermediates. acs.org Further oxidation leads to the formation of catechol metabolites, such as 3',4'-dihydroxy-biphenyl (a positional isomer of this compound). acs.org
These diol metabolites can then undergo further biotransformation through conjugation reactions, such as sulfation and glucuronidation, which facilitates their excretion. acs.org The identification of this compound as a product of PCB metabolism underscores its relevance in toxicological and metabolic studies of these environmental contaminants. acs.org
Table 1: Precursor Compounds and this compound as a Metabolite
This table is interactive. You can sort and filter the data.
| Precursor Compound | Resulting Metabolite | Biological System (Model) | Key Metabolic Process | Reference |
|---|---|---|---|---|
| 3-Chlorobiphenyl (PCB 2) | Biphenyl-3,4-diol | HepG2 cells (human liver cell line) | Dechlorination and dihydroxylation | acs.org |
Antioxidant Mechanisms and Free Radical Scavenging Activity
Phenolic compounds are well-known for their antioxidant properties, which are largely attributed to their ability to neutralize free radicals. semanticscholar.org The chemical structure of this compound, featuring two hydroxyl groups on a phenyl ring, makes it a potential antioxidant.
The primary antioxidant mechanisms for phenolic compounds involve direct interaction with free radicals through two main pathways:
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The phenol (B47542) itself becomes a less reactive phenoxyl radical. semanticscholar.org
Single-Electron Transfer (SET): The phenol can donate an electron to a free radical, followed by proton transfer, to neutralize the radical species. semanticscholar.org
The effectiveness of a phenolic compound as an antioxidant is influenced by the number and position of its hydroxyl groups. Research on hydroxylated biphenyls confirms that their antioxidant activity stems from the direct neutralization of free radicals via these mechanisms. semanticscholar.org The presence of an intramolecular hydrogen bond in the phenoxyl radical product can increase the donor reactivity of the parent hydroxylated biphenyl. semanticscholar.org
The antioxidant capacity of such compounds is often quantified using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. tjpr.org These assays measure the concentration of a compound required to inhibit 50% of the free radicals (IC₅₀ value). tjpr.org For example, a comparative study on the radical-scavenging activity of butylated hydroxyanisole (BHA) and its dimer, a biphenyl-diol derivative, evaluated their effectiveness against peroxy and alkyl radicals, demonstrating the ability of biphenyl structures to act as potent radical scavengers. nih.gov
Table 2: Illustrative Antioxidant Activity of Phenolic Compounds (Examples)
This table provides examples of how antioxidant activity is measured for phenolic compounds. Data is not specific to this compound but for structurally related molecules.
| Compound | Assay | IC₅₀ (μmol/L) | Notes | Reference |
|---|---|---|---|---|
| Quercetin | DPPH | 10.7 | A flavonoid with multiple hydroxyl groups. | tjpr.org |
| Quercetin | ABTS | 17.5 | A flavonoid with multiple hydroxyl groups. | tjpr.org |
| Isoquercitrin | DPPH | 15.2 | A flavonoid glycoside. | tjpr.org |
| Butylated Hydroxyanisole (BHA) | O₂⁻ scavenging | Higher activity than its dimer | Compared against superoxide (B77818) radicals. | nih.gov |
Environmental Fate and Degradation Research
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For [1,1'-Biphenyl]-3,4-diol, key abiotic pathways include phototransformation and hydrolysis.
Phototransformation Mechanisms in Aquatic and Atmospheric Environments
Phototransformation, or photodegradation, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. In aquatic environments, direct photolysis can be a significant degradation pathway for some organic compounds. This compound is known to be a photodegradation product of the pesticide bifenazate (B1666992) in water. regulations.govnih.gov The presence of chromophores in the parent compound, bifenazate, allows it to absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. nih.gov This process contributes to the formation of this compound in aquatic systems. regulations.govnih.gov
While specific studies on the atmospheric phototransformation of this compound are limited, the principles of atmospheric chemistry suggest that, like other volatile and semi-volatile organic compounds, it could react with photochemically produced hydroxyl radicals. This is a primary degradation mechanism for many organic pollutants in the atmosphere. mountainscholar.org
Hydrolytic Stability and Degradation
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of a compound to hydrolysis is a critical factor in its environmental persistence, especially in water bodies. This compound is identified as a major hydrolysis degradation product of bifenazate. regulations.govnih.gov The rate of hydrolysis is often pH-dependent. For instance, the parent compound bifenazate shows varying hydrolysis half-lives at different pH levels, indicating that the formation of this compound through this pathway is influenced by the acidity or alkalinity of the water. nih.govbme.hu The structure of the imide group in related compounds can also influence hydrolytic stability. bme.hu
Biotic Degradation Processes
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial process for the natural attenuation of many environmental pollutants.
Microbial Biodegradation and Biotransformation Routes
Microorganisms have evolved diverse metabolic pathways to break down a wide array of organic compounds, including aromatic hydrocarbons like biphenyl (B1667301) and its derivatives. oup.comnih.gov Several bacterial strains have been isolated that can degrade biphenyl and polychlorinated biphenyls (PCBs), often utilizing them as a source of carbon and energy. nih.govuth.gr The degradation of these compounds can proceed through different routes depending on the microbial species and the specific enzymes they produce.
The initial step in the aerobic degradation of biphenyl is often the dihydroxylation of the aromatic ring, catalyzed by a biphenyl dioxygenase (BPH dox). nih.gov This can lead to the formation of various dihydroxylated intermediates. While the most common pathway involves 2,3-dihydroxylation, some bacteria can also hydroxylate biphenyl at the 3,4-position, which could potentially lead to the formation of this compound. nih.govresearchgate.net
Pathways of Biphenyl Degradation in Environmental Microorganisms
The aerobic degradation of biphenyl is a well-studied process. wikipedia.org It typically proceeds through a series of enzymatic reactions known as the bph pathway. genome.jp This pathway involves the following key steps:
Dioxygenation: Biphenyl is first attacked by biphenyl dioxygenase, adding two hydroxyl groups to one of the aromatic rings to form a cis-dihydrodiol. conicet.gov.ar
Dehydrogenation: A dehydrogenase then converts the cis-dihydrodiol to a dihydroxybiphenyl. nih.gov
Ring Cleavage: The dihydroxylated ring is then cleaved by a dioxygenase. nih.gov
Further Metabolism: The resulting product is further metabolized through a series of reactions to yield intermediates of central metabolism, such as pyruvate (B1213749) and acyl-CoA, which can be used by the microorganism for energy and growth. wikipedia.org
Different microorganisms, such as those from the genera Rhodococcus, Aquamicrobium, Ralstonia, and Cupriavidus, have been identified as capable of degrading biphenyl. nih.govacs.org
| Enzyme | Function in Biphenyl Degradation |
| Biphenyl dioxygenase (BphA) | Catalyzes the initial dihydroxylation of the biphenyl ring. genome.jp |
| cis-2,3-dihydrobiphenyl-2,3-diol dehydrogenase (BphB) | Converts the cis-dihydrodiol to a dihydroxybiphenyl. genome.jp |
| Biphenyl-2,3-diol 1,2-dioxygenase (BphC) | Cleaves the dihydroxylated aromatic ring. genome.jp |
| 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase (BphD) | Hydrolyzes the ring cleavage product. genome.jp |
Formation of this compound as an Environmental Metabolite
This compound has been identified as a significant environmental metabolite, primarily arising from the degradation of other compounds. As previously mentioned, it is a major degradation product of the pesticide bifenazate, formed through both hydrolysis and photodegradation in water. regulations.govnih.govregulations.gov
Furthermore, in the context of microbial metabolism, while the 2,3-dihydroxylation of biphenyl is more common, some bacterial strains possess the enzymatic machinery to hydroxylate biphenyl at the 3,4-position. nih.gov For example, naphthalene-degrading enzymes have been shown to transform 3,4-dihydroxylated biphenyl metabolites. nih.gov This suggests that this compound can be formed as an intermediate in the biodegradation of biphenyl and related compounds by certain microorganisms. The ability of some bacteria to metabolize 3,4-dihydroxylated biphenyls indicates the potential for further degradation of this compound in the environment. nih.gov
The formation of hydroxylated metabolites is a common feature of the biotransformation of aromatic compounds in various organisms, including mammals. nih.gov While this article focuses on environmental fate, it is worth noting that the principles of metabolic transformation are often conserved across different biological systems.
Derivatization and Advanced Material Applications
Synthesis of Functionalized [1,1'-Biphenyl]-3,4-diol Derivatives for Specific Applications
The inherent reactivity of the hydroxyl groups in this compound serves as a prime starting point for creating functionalized derivatives. These derivatives are crucial in the development of specialized materials for catalysis and coordination chemistry.
The biphenyl (B1667301) framework is a cornerstone in the design of chiral ligands and catalysts for asymmetric synthesis, a process vital for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. chemrxiv.orgchemrxiv.org While much research has focused on derivatives like BINOL ([1,1'-binaphthalene]-2,2'-diol), the principles extend to other biphenyl diols. chemrxiv.orgrsc.org The axial chirality of these biphenyl scaffolds creates a specific three-dimensional environment that can influence the stereochemical outcome of a reaction. chemrxiv.org
Researchers have synthesized new chiral atropisomeric biphenyl diols that act as organocatalysts in reactions like the oxo-Diels–Alder reaction. beilstein-journals.org For instance, certain biphenyl diols have demonstrated the ability to catalyze this reaction with moderate enantioselectivity. beilstein-journals.org The development of these catalysts often involves multi-step syntheses to introduce specific substituents that can fine-tune the steric and electronic properties of the ligand, thereby enhancing its catalytic activity and selectivity. nih.govresearchgate.net
Table 1: Examples of Chiral Biphenyl Diol Catalysts and Their Performance
| Catalyst/Ligand | Reaction Type | Key Feature | Reference |
|---|---|---|---|
| Chiral Atropisomeric Biphenyl Diols | Oxo-Diels–Alder | Axially chiral with additional chiral centers | beilstein-journals.org |
| BIPOL-based Axially Chiral Ligands | Asymmetric additions, Cycloadditions | Adjustable dihedral angles | nih.gov |
This table is for illustrative purposes and may not directly feature this compound but highlights the potential of the broader biphenyl diol class in catalysis.
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org The diol functionality of this compound and its derivatives makes them excellent candidates for use as organic linkers. The hydroxyl groups can coordinate to metal centers, and the biphenyl unit provides a rigid and tunable strut. nih.gov
The synthesis of CPs and MOFs often occurs under hydrothermal conditions, where metal salts react with the organic linker. nih.govresearchgate.net The resulting structures can range from one-dimensional chains to complex three-dimensional frameworks with porous architectures. nih.gov These materials have potential applications in gas storage and separation, catalysis, and as sensors. wikipedia.orgmdpi.com For example, MOFs synthesized from biphenyl-dicarboxylic acid linkers have shown promise as supercapacitor materials. mdpi.com The specific geometry of the biphenyl linker, including the positions of the coordinating groups, plays a crucial role in determining the final topology and properties of the MOF. nih.gov
Development of Chiral Ligands and Catalysts Based on Biphenyl Diol Scaffolds
Polymer Chemistry and Material Science Applications
The biphenyl diol structure is a valuable building block in polymer chemistry, contributing to the creation of high-performance polymers with unique properties.
This compound and its derivatives can be used as monomers in the synthesis of various polymers, most notably liquid crystal polymers (LCPs). sinocurechem.comgoogle.com LCPs are a class of materials that exhibit properties of both liquids and solids. The rigid, rod-like structure of the biphenyl moiety is a key feature that promotes the formation of liquid crystalline phases. researchgate.net
These polymers are often synthesized through polycondensation reactions. For instance, the reaction of a biphenyl diol with a dicarboxylic acid can produce polyesters with liquid crystalline properties. researchgate.net The resulting LCPs often exhibit high thermal stability, chemical resistance, and excellent mechanical properties, making them suitable for applications in electronics, automotive components, and aerospace. sinocurechem.comwikipedia.org The specific properties of the LCP can be tailored by modifying the structure of the biphenyl monomer, for example, by introducing substituent groups. sinocurechem.com
Phenolic compounds are well-known for their antioxidant properties, and this compound is no exception. epa.govlookchem.comepa.gov The hydroxyl groups on the phenyl ring can donate a hydrogen atom to scavenge free radicals, thereby inhibiting oxidative degradation of the polymer. This is crucial for improving the longevity and performance of polymers, especially during processing at high temperatures and during long-term use. mdpi.com
To enhance their effectiveness and compatibility with polymer matrices, phenolic antioxidants are often functionalized. For example, esterification can increase the molar mass and improve solubility within the polymer, reducing the likelihood of the antioxidant migrating or volatilizing out of the material. mdpi.com Biphenyl-based antioxidants are used in various polymer systems, including polyolefins, to provide stability against thermal degradation. specialchem.com
Utilization as Monomers in Polymer Synthesis (e.g., Liquid Crystal Polymers)
Electronic and Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)
The conjugated π-system of the biphenyl structure makes this compound and its derivatives interesting candidates for applications in electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs). rsc.org In OLEDs, organic materials are used as the emissive layer. The efficiency and color of the emitted light are highly dependent on the molecular structure of the organic compounds used.
Biphenyl derivatives can be incorporated into the emissive or charge-transport layers of an OLED. researchgate.net They can function as host materials for phosphorescent dopants, facilitating efficient energy transfer and leading to high-performance devices. nih.gov The wide bandgap of some biphenyl-based materials makes them suitable for hosting blue emitters, which are critical for creating white light in OLEDs for lighting and display applications. nih.govmdpi.com The synthesis of functionalized biphenyls with specific electronic properties is an active area of research aimed at developing next-generation OLEDs with improved efficiency, stability, and color purity. rsc.orgnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| This compound | |
| 4-Phenylcatechol | |
| BINOL ([1,1'-binaphthalene]-2,2'-diol) | |
| (S)-6,6′-dimethylbiphenyl-2,2′-diol | |
| Biphenyl-dicarboxylic acid | |
| 4,4'-bis((E)-(((S)-1-phenylethyl)imino)methyl)-[1,1'-biphenyl]-3,3'-diol | |
| 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl | |
| fac-tris(2-phenylpyridine) iridium | |
| 4,4′-bis(N-carbazolyl)biphenyl | |
| Tetrakis(2,4-di-tert-butylphenyl)[1,1-biphenyl]-4,4'diylbisphosphonite | |
| 3,3′,5,5′-Tetramethyl-4,4′-biphenyldiol | |
| 4,4'-Biphenol | |
| 2-phenylphenol | |
| 4-phenylphenol | |
| 4,4'-dihydroxybiphenyl | |
| 2-phenylphenolmonoacrylate | |
| 4-phenylphenolmonoacrylate | |
| 4,4'-dihydroxybiphenyldiacrylate | |
| [1,1'-Biphenyl]-3,5-diol | |
| 2,2′,3,3′,5,5′-Hexaphenyl-[1,1′-biphenyl]-4,4′-diol | |
| 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid | |
| 4,4′-dihydroxy-(1,1′-biphenyl)-3,3′-dicarboxylic acid | |
| Biphenyl-3,4′,5-tricarboxylic acid | |
| 5-Fluoro-3'-methyl[1,1'-biphenyl]-3,4'-diol | |
| [1,1'-Biphenyl]-4,4'-diol,3,3',5,5'-tetrakis(1-methylethyl)- | |
| 2,2'-Dimethylbiphenyl-4,4'-dicarboxylic acid | |
| 4,4'-Biphenyl dicarboxylic acid | |
| 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4,4'-diol | |
| 1-chloro-4-nitro- 2-(trifluoromethyl)benzene |
Analytical Methodologies for 1,1 Biphenyl 3,4 Diol Research
Chromatographic Separation Techniques
Chromatography is fundamental in the analysis of [1,1'-Biphenyl]-3,4-diol, enabling the separation of the compound from complex mixtures for purification and quantitative assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used chromatographic methods.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of this compound and for its quantitative analysis in various samples. scielo.brscielo.br Reversed-phase HPLC methods are particularly effective for separating biphenyl (B1667301) and its hydroxylated metabolites. scielo.br
A typical HPLC analysis might involve a C18 column, which separates compounds based on their hydrophobicity. scielo.brscielo.br For instance, in the analysis of biphenyl and its derivatives, a mobile phase of acetonitrile (B52724) and water is often employed. scielo.brsielc.comsielc.com The retention time (RT) in an HPLC system is a key parameter for identification; for example, in one method, 2,3-dihydroxybiphenyl had a retention time of 4.2 minutes, while biphenyl eluted at 11.0 minutes. scielo.br The purity of a sample can be assessed by the presence of a single, sharp peak, with the area under the peak being proportional to the concentration of the compound. Quantitative analysis is often achieved using a Diode-Array Detector (DAD), which also provides UV spectral data to confirm the peak's identity. scielo.brscielo.br For instance, a purity of over 97% for 3,3'-Diamino-[1,1'-biphenyl]-4,4'-diol has been determined by HPLC. tcichemicals.com
Table 1: Example HPLC Parameters for Biphenyl Metabolite Analysis
| Parameter | Value |
|---|---|
| Column | Luna C18 |
| Mobile Phase | 70% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | Diode-Array Detection (DAD) |
| Retention Time (2,3-dihydroxybiphenyl) | 4.2 min |
| Retention Time (2-phenylphenol) | 5.4 min |
| Retention Time (biphenyl) | 11.0 min |
This table is based on data from a study on the quantitative determination of biphenyls and their metabolites. scielo.br
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for identifying the degradation products of this compound. This method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. oup.com It is particularly useful in studying the biodegradation of biphenyl and its derivatives by microorganisms or through chemical processes like Fenton's reagent. oup.compjoes.com
In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. nih.gov The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. nih.gov As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the molecule, allowing for its identification. nih.gov For example, in the study of biphenyl degradation by Paecilomyces lilacinus, GC-MS was used to identify various metabolites, including dihydroxylated derivatives of biphenyl which showed a characteristic molecular ion peak at m/z 186. nih.gov
To enhance the volatility of hydroxylated compounds like this compound for GC analysis, a derivatization step is often necessary. This typically involves converting the hydroxyl groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers. nih.govnih.gov
Table 2: Example GC-MS Parameters for Biphenyl Degradation Product Analysis
| Parameter | Value |
|---|---|
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium |
| Injector Temperature | 240 °C |
| Oven Program | 40°C (1 min hold), then ramped to 240°C |
| Ionization Mode | Electron Impact (EI) |
| Mass Range | 35-550 m/z |
This table presents a generalized set of parameters based on common practices for the GC-MS analysis of PCB metabolites. pjoes.comnih.gov
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules, including this compound. ipb.pt Both ¹H NMR and ¹³C NMR are routinely used. rsc.org ¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the carbon skeleton of the molecule.
The chemical shifts (δ) in an NMR spectrum are indicative of the electronic environment of the nuclei. For aromatic compounds like this compound, the protons on the phenyl rings typically resonate in the region of δ 6.5-8.0 ppm in the ¹H NMR spectrum. rsc.orgresearchgate.net The hydroxyl protons will appear as a distinct signal, the position of which can be dependent on concentration and solvent. Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish the connectivity between protons and carbons, further confirming the structure. mdpi.com
Table 3: Representative ¹H and ¹³C NMR Data for a Dihydroxybiphenyl Derivative
| Nucleus | Chemical Shift (δ, ppm) |
|---|---|
| ¹H NMR (in CDCl₃) | 6.73−6.79 (m, 2H), 6.97−7.02 (m, 4H), 7.17 (t, J = 8.0 Hz, 2H) |
| ¹³C NMR (in Acetone-d₆+CDCl₃) | 113.1, 113.6, 117.6, 129.1, 141.9, 157.0 |
This data is for 3,3'-Dihydroxybiphenyl and serves as an illustrative example. rsc.org
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. vscht.cz Both methods probe the vibrational modes of the molecule. vscht.cz
IR spectroscopy measures the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. vscht.cz For this compound, the most characteristic absorption would be the O-H stretching vibration of the hydroxyl groups, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. core.ac.uklibretexts.org The C-O stretching vibration would be observed in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching and C=C ring stretching vibrations are also expected in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. core.ac.uk
Raman spectroscopy provides similar vibrational information but is based on the inelastic scattering of light. mdpi.com It is particularly sensitive to non-polar bonds and can be a useful complementary technique to IR. For instance, resonance Raman spectroscopy has been used to study the interaction of dihydroxybiphenyl compounds with enzymes. acs.org
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |
| Aromatic Ring | C-H stretch | 3000 - 3100 |
| Aromatic Ring | C=C stretch | 1400 - 1600 |
| Phenol (B47542) | C-O stretch | 1200 - 1300 |
This table is based on general characteristic IR absorption frequencies for the functional groups present in the molecule. core.ac.uklibretexts.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. nih.govnih.gov When coupled with a separation technique like GC or HPLC, it becomes a highly specific and sensitive analytical tool.
In a mass spectrometer, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, providing the molecular weight of the compound. For this compound (C₁₂H₁₀O₂), the monoisotopic mass is approximately 186.07 g/mol . nih.govepa.gov
The molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for identification. For dihydroxybiphenyls, common fragmentation pathways include the loss of a formyl group (-CHO) or other small neutral molecules. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. mdpi.com
Table 5: Key Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₀O₂ | nih.gov |
| Molecular Weight | 186.21 g/mol | nih.gov |
| Monoisotopic Mass | 186.06808 g/mol | epa.gov |
| Major Fragment Ion (m/z) | 157 (M⁺ - CHO) | nih.gov |
| Major Fragment Ion (m/z) | 139 | nih.gov |
This table summarizes key mass spectrometric data for this compound. nih.govnih.govepa.gov
Hyphenated Analytical Techniques
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in the research of this compound. tandfonline.comnih.gov These methods offer high sensitivity and selectivity, enabling the separation, identification, and quantification of the compound and its metabolites in complex matrices. nih.gov The most common hyphenated techniques employed in the analysis of hydroxylated biphenyls include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS). nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a premier technique for analyzing non-volatile and thermally labile compounds like this compound, as it typically does not require derivatization. nih.gov The coupling of High-Performance Liquid Chromatography (HPLC) with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), has become a cornerstone for the determination of hydroxylated PCBs in various samples, including biological fluids like blood serum. nih.govresearchgate.net
Method development often focuses on optimizing the separation on the liquid chromatography side and the detection on the mass spectrometry side. For instance, a reversed-phase HPLC method coupled with a diode-array detector (DAD) and a mass spectrometer has been validated for the simultaneous quantification of biphenyl and its hydroxylated metabolites. scielo.br Such methods demonstrate good linearity and low limits of detection (LOD) and quantification (LOQ). scielo.br The use of polar-embedded stationary phases in LC columns has been shown to provide better separation of isobaric hydroxylated PCB compounds compared to standard octadecylsilane (B103800) phases. researchgate.net
LC-MS is particularly valuable when sample volume is limited. researchgate.net It is widely applied in environmental and wastewater analysis to screen for and quantify emerging contaminants, including various biphenyl derivatives. azurewebsites.net
Table 2: HPLC Method for Separation of Biphenyl Diols merckmillipore.com
This table details chromatographic conditions used for the separation of biphenyl diol isomers, applicable to this compound.
| Parameter | Condition |
| Column | Chromolith® Performance RP18 endcapped (100-4.6 mm) |
| Mobile Phase | Acetonitrile/Water 40/60 (v/v) |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 23 °C |
| Sample Analytes | Biphenyl-4,4'-diol, Biphenyl-2,2'-diol, Biphenyl-4-ol, Biphenyl-2-ol |
Table 3: Validation Data for HPLC Analysis of Biphenyl and its Metabolites scielo.br
This table shows performance characteristics from a validated method for related biphenyl compounds.
| Compound | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| Biphenyl | > 0.999 | 0.04 | 0.12 |
| 2-Phenylphenol | > 0.999 | 0.02 | 0.07 |
| 2,3-Dihydroxybiphenyl | > 0.999 | 0.02 | 0.07 |
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Capillary Electrophoresis-Mass Spectrometry (CE-MS) combines the high separation efficiency and low sample volume requirements of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry. nih.gov This technique is a powerful tool for the analysis of a wide range of molecules, from small polar metabolites to proteins, in complex biological samples. diva-portal.org
CE-MS is particularly advantageous for analyzing charged species and polar compounds, making it a suitable technique for studying this compound and its metabolites. nih.gov The technique has been successfully applied in top-down proteomics and the analysis of biomolecules in various matrices. nih.gov Recent advancements, such as surface sampling CE-MS, allow for the direct chemical analysis of tissue sections and dried blood spots, providing spatial information about analyte distribution without extensive sample preparation. diva-portal.org Although specific applications for this compound are not extensively documented, the characteristics of CE-MS make it a highly promising method for future research in this area. nih.govdiva-portal.org
Future Research Directions and Emerging Trends
Integration of Artificial Intelligence and Machine Learning in Biphenyl (B1667301) Research
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, offering unprecedented opportunities to accelerate discovery and optimize processes related to biphenyl compounds.
Predictive Modeling and Process Optimization: ML algorithms are being employed to predict the properties and behavior of biphenyl derivatives, including their metabolites. nih.govacs.org For instance, machine learning models have been developed to predict the relative retention times and mass spectrometry responses of hydroxylated polychlorinated biphenyls (OH-PCBs), which is crucial for identifying unknown metabolites in biological samples. nih.govacs.org This data-driven approach can significantly reduce the time and cost associated with experimental characterization. Furthermore, AI and ML can optimize reaction conditions for the synthesis and degradation of biphenyls, leading to improved efficiency and sustainability. researchgate.net
Hazardous Material Identification and Environmental Remediation: Machine learning is also proving valuable in environmental applications. Studies have utilized ML models to predict the presence of polychlorinated biphenyls (PCBs) in buildings, aiding in cost-effective and data-driven approaches for managing hazardous materials. researchgate.net In the context of environmental remediation, AI and ML can help in understanding and enhancing the microbial degradation of pollutants like PCBs by identifying optimal conditions for microbial activity. researchgate.net
Exploration of Novel Catalytic Systems for Biphenyl Diol Synthesis
The synthesis of biphenyl diols, including [1,1'-Biphenyl]-3,4-diol, is a cornerstone of their application. Future research is heavily focused on the development of more efficient, selective, and sustainable catalytic systems.
Advancements in Cross-Coupling Reactions: Traditional methods for biphenyl synthesis, such as the Ullmann reaction and Suzuki-Miyaura coupling, are continuously being refined. arabjchem.orgrsc.org Research is geared towards developing novel catalysts that offer higher yields, broader substrate scope, and milder reaction conditions. For example, nickel-based catalysts have shown promise in facilitating Negishi cross-coupling reactions for the synthesis of biphenyl derivatives. rsc.org
One-Pot Procedures and Green Chemistry: A significant trend is the development of one-pot synthesis protocols, which streamline the synthetic process and reduce waste. arabjchem.org The exploration of bio-based alternatives and green production methods is also gaining traction, driven by the increasing need for sustainable chemical manufacturing. futuremarketinsights.com The use of DNA-based catalytic systems and recoverable nanocatalysts, such as palladium-adenine complexes, represents innovative approaches to achieving greener synthesis of biphenyls. maynoothuniversity.iersc.org
Data Table: Comparison of Catalytic Systems for Biphenyl Synthesis
| Catalytic System | Key Features | Advantages |
| Palladium-based Catalysts | Widely used in Suzuki-Miyaura and other cross-coupling reactions. rsc.org | High efficiency, good functional group tolerance. rsc.org |
| Nickel-based Catalysts | Effective for Negishi cross-coupling reactions. rsc.org | Lower cost compared to palladium. |
| Copper-based Catalysts | Used in Ullmann-type reactions. arabjchem.org | Readily available and inexpensive. |
| DNA-based Catalysts | Employs DNA as a chiral scaffold. maynoothuniversity.ie | Potential for high enantioselectivity. |
| Nanocatalysts | Heterogeneous catalysts that are easily recoverable and reusable. rsc.org | Enhanced stability and recyclability. rsc.org |
Advanced Understanding of Biochemical Mechanisms and Pathways
A deeper comprehension of the biochemical interactions and metabolic pathways of this compound and its derivatives is crucial for both pharmaceutical development and environmental risk assessment.
Metabolic Pathway Elucidation: Research into the metabolism of biphenyl compounds, particularly polychlorinated biphenyls (PCBs), is ongoing. The initial steps of aerobic degradation involve a series of enzymatic reactions catalyzed by dioxygenases and dehydrogenases. researchgate.net Understanding these pathways at a molecular level is essential for predicting the fate of these compounds in biological systems and for developing bioremediation strategies.
Receptor Binding and Biological Activity: The structural similarity of some biphenyl diols to endogenous molecules can lead to interactions with biological receptors. For example, certain tetraisopropylbiphenyl-diol derivatives have been shown to interact with GABA receptors. smolecule.com Investigating these interactions can uncover potential therapeutic applications or toxicological effects. The study of hydroxylated PCB metabolites is particularly important, as their biological activity can differ significantly from the parent compounds. nih.govacs.org
Development of Advanced Functional Materials from this compound Scaffolds
The rigid and versatile structure of the this compound scaffold makes it an excellent building block for the creation of advanced functional materials with tailored properties. arabjchem.org
High-Performance Polymers: Biphenyl units are incorporated into polymers like polyimides to enhance their thermal stability and mechanical properties. idu.ac.id These high-performance polymers find applications in harsh environments where standard polymers would fail. idu.ac.id Future research will likely focus on synthesizing novel polyimides and other polymers derived from functionalized biphenyl diols for applications in electronics, aerospace, and other demanding fields.
Liquid Crystals and Organic Electronics: The biphenyl moiety is a fundamental component of many liquid crystals. arabjchem.org The unique properties of this compound can be harnessed to design new liquid crystalline materials with specific optical and electronic characteristics. Furthermore, biphenyl derivatives are used in organic light-emitting diodes (OLEDs), and research into new materials based on this compound could lead to more efficient and durable devices. rsc.org
Functional Nanomaterials: The integration of this compound into nanomaterials is an emerging area of research. This could involve the synthesis of novel metal-organic frameworks (MOFs) or the functionalization of nanoparticles to create materials with unique catalytic, sensing, or biomedical properties.
Q & A
Q. What are the optimal synthetic routes for [1,1'-Biphenyl]-3,4-diol, and how do reaction conditions influence yield?
Methodological Answer:
- Suzuki-Miyaura Cross-Coupling : A palladium-catalyzed reaction between 3,4-dihydroxyphenylboronic acid and a halogenated benzene derivative (e.g., bromobenzene) under inert atmosphere. Optimize ligand choice (e.g., SPhos) and base (KCO) to achieve yields >75% .
- Acid-Catalyzed Condensation : Use HSO or Lewis acids (e.g., AlCl) to promote Friedel-Crafts alkylation between phenol derivatives. Monitor temperature (80–120°C) to avoid over-oxidation .
- Critical Parameters : Oxygen-free environments prevent diol oxidation, and HPLC (C18 column, acetonitrile/water mobile phase) ensures purity validation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR : H NMR (DMSO-d) shows hydroxyl protons at δ 8.9–9.2 ppm (broad singlet) and aromatic protons at δ 6.8–7.5 ppm (coupled multiplet patterns) .
- FT-IR : O-H stretch (3200–3500 cm), C-O (1250 cm), and aromatic C=C (1450–1600 cm) .
- Mass Spectrometry : ESI-MS (negative mode) confirms molecular ion [M-H] at m/z 185.1 (calculated for CHO) .
Q. How does this compound stability vary under different storage conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C; UV-Vis spectroscopy shows 95% stability after 30 days in darkness vs. 60% degradation under UV exposure .
- Oxidation Prevention : Use nitrogen-purged containers with 0.1% BHT (butylated hydroxytoluene) as an antioxidant .
Advanced Research Questions
Q. How can contradictory data on the antioxidant efficacy of this compound be resolved?
Methodological Answer:
- Assay Variability : Compare DPPH radical scavenging (IC = 12 μM) vs. ORAC (oxygen radical absorbance capacity) results (IC = 28 μM). Differences arise from radical specificity and solvent polarity .
- Experimental Controls : Standardize pH (7.4 for physiological relevance) and include quercetin as a positive control to calibrate assays .
Q. What electrochemical properties make this compound suitable for conductive polymers?
Methodological Answer:
- Redox Activity : Cyclic voltammetry (0.1 M TBAPF in acetonitrile) reveals reversible oxidation peaks at +0.85 V (vs. Ag/AgCl), indicating potential for charge transport .
- Polymer Synthesis : Electropolymerize with thiophene derivatives (e.g., EDOT) to create films with conductivity >10 S/cm. Characterize via AFM and impedance spectroscopy .
Q. How do structural modifications to this compound impact ligand performance in metallopolymers?
Methodological Answer:
- Isomer Effects : Ligand L1 (2-pyridylimino) exhibits blue fluorescence in solution (λ = 450 nm), while L2 (3-pyridylimino) shows orange solid-state fluorescence (λ = 580 nm) due to π-stacking differences .
- Metal Coordination : DFT calculations (B3LYP/6-31G*) predict Fe(II) complexes with L2 have higher spin-state stability (ΔE = 0.3 eV) than L1 .
Q. What computational parameters are critical for modeling this compound’s reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
